![molecular formula C18H18Br2N2O2 B2429601 4-tert-butyl-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide CAS No. 328921-31-9](/img/structure/B2429601.png)

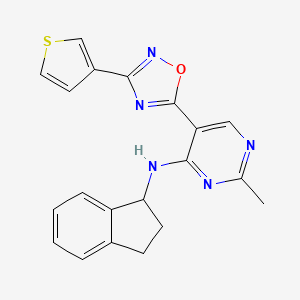

4-tert-butyl-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a small molecule with the chemical formula C18H18Br2N2O3 . It belongs to the class of organic compounds known as benzoic acids and derivatives, which are organic compounds containing a carboxylic acid substituent attached to a benzene ring .

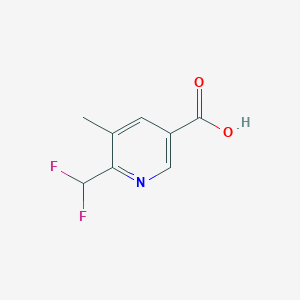

Molecular Structure Analysis

The molecular structure of this compound includes a benzohydrazide moiety substituted with a tert-butyl group and a 3,5-dibromo-2-hydroxyphenyl group . The average molecular weight is 470.155 and the monoisotopic weight is 467.968417746 .Scientific Research Applications

Role in Unsaturated Fatty Acids Biosynthesis

This compound is involved in the biosynthesis of unsaturated fatty acids . It catalyzes the dehydration of short chain beta-hydroxyacyl-ACPs and long chain saturated and unsaturated beta-hydroxyacyl-ACPs .

Interaction with 3-hydroxyacyl-[acyl-carrier-protein] Dehydratase FabZ

The compound has been found to interact with 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ, a protein found in Helicobacter pylori . This interaction could potentially be exploited for therapeutic purposes.

Potential Drug Interactions

While specific drug interactions have not been identified, the compound’s structure and properties suggest that it could potentially interact with other drugs . However, this information should not be interpreted without the help of a healthcare provider .

Role in Adverse Effects Research

The compound can be used in research to improve decision support and research outcomes with structured adverse effects data . This includes blackbox warnings, adverse reactions, warning & precautions, and incidence rates .

Chemical Taxonomy

This compound belongs to the class of organic compounds known as benzoic acids and derivatives . These are organic compounds containing a carboxylic acid substituent attached to a benzene ring .

Availability for Scientific Research

The compound is available from suppliers for scientific research needs . It is also known by registry numbers ZINC000004132395 .

Mechanism of Action

Target of Action

The primary target of the compound 4-tert-butyl-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide is the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, specifically in the dehydration process.

Mode of Action

It is believed that the compound interacts with its target enzyme, potentially inhibiting its function . The presence of hydroxyl and methoxy groups at ortho and meta positions of the benzene ring might contribute to this effect .

Biochemical Pathways

The compound affects the fatty acid biosynthesis pathway by interacting with the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ

Result of Action

Given its potential inhibitory effect on the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ, it might disrupt the fatty acid biosynthesis pathway . .

properties

IUPAC Name |

4-tert-butyl-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Br2N2O2/c1-18(2,3)13-6-4-11(5-7-13)17(24)22-21-10-12-8-14(19)9-15(20)16(12)23/h4-10,23H,1-3H3,(H,22,24)/b21-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILWHHVYXQWFCZ-UFFVCSGVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]benzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2429518.png)

![[5-Chloro-2-(2-propynyloxy)phenyl]methanol](/img/structure/B2429519.png)

![4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/structure/B2429525.png)

![Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B2429528.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-bromophenyl)propanamide](/img/structure/B2429532.png)

![2-[(2-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B2429538.png)

![2-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2429540.png)

![3,6-Dichloro-N-[1-(2-fluorophenyl)pyrazol-4-YL]pyridine-2-carboxamide](/img/structure/B2429541.png)